molecular formula C15H21NO6S B12531971 N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid CAS No. 869492-47-7

N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid

Cat. No.: B12531971
CAS No.: 869492-47-7
M. Wt: 343.4 g/mol
InChI Key: XYHPYJCOGJVMKO-LBPRGKRZSA-N
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Description

N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid is a compound that combines the structural features of 4-tert-butylbenzene-1-sulfonyl chloride and L-glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid typically involves the reaction of 4-tert-butylbenzene-1-sulfonyl chloride with L-glutamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, temperature control, and the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfinic acid derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfinic acid derivatives, and various substituted benzene derivatives.

Scientific Research Applications

N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or as a component in drug delivery systems.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activities or altering protein functions. The glutamic acid moiety may facilitate the compound’s entry into cells and its interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzenesulfonyl chloride: A precursor in the synthesis of N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid.

    L-Glutamic acid: A naturally occurring amino acid that is a key component of the compound.

    Sulfonyl derivatives: Compounds with similar sulfonyl groups that exhibit comparable chemical reactivity.

Uniqueness

This compound is unique due to its combination of a sulfonyl group and an amino acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with biological molecules in diverse ways, making it a valuable compound for research and industrial applications.

Properties

CAS No.

869492-47-7

Molecular Formula

C15H21NO6S

Molecular Weight

343.4 g/mol

IUPAC Name

(2S)-2-[(4-tert-butylphenyl)sulfonylamino]pentanedioic acid

InChI

InChI=1S/C15H21NO6S/c1-15(2,3)10-4-6-11(7-5-10)23(21,22)16-12(14(19)20)8-9-13(17)18/h4-7,12,16H,8-9H2,1-3H3,(H,17,18)(H,19,20)/t12-/m0/s1

InChI Key

XYHPYJCOGJVMKO-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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